Lipophilicity Differentiation Among Regioisomers
Lipophilicity is a primary determinant of membrane permeability, plasma protein binding, and metabolic clearance. The target compound, N-(2,2-dimethylpropyl)-3-fluoro-4-methylaniline, exhibits a predicted clogP of 3.85 ± 0.10, which is measurably higher than that of the para‑fluoro/ortho‑methyl regioisomer (clogP 3.62 ± 0.10) and the unsubstituted parent 3‑fluoro‑4‑methylaniline (clogP 1.82 ± 0.10) . The ΔclogP of +0.23 versus the closest regioisomer is sufficient to alter logD‑dependent properties such as microsomal binding and in‑cell target engagement [1].
Differentiation
vs. 3.62 ± 0.10 (4-F-2-Me regioisomer)
Δ = +0.23; +2.03 vs. parent aniline
| Evidence Dimension | Predicted octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.85 ± 0.10 (ACD/Labs Percepta prediction) |
| Comparator Or Baseline | N-(2,2-dimethylpropyl)-4-fluoro-2-methylaniline, clogP = 3.62 ± 0.10; 3‑fluoro‑4‑methylaniline, clogP = 1.82 |
| Quantified Difference | ΔclogP = +0.23 vs. regioisomer; +2.03 vs. parent aniline |
| Conditions | ACD/Labs Percepta algorithm (v2021.2), default settings for neutral species at 25 °C |
Why This Matters
The distinct lipophilicity of the target compound allows for fine-tuning of partition coefficients in fragment linking and ensures batch-to-batch consistency when clogP specifications are used as quality acceptance criteria.
- [1] Lipophilicity Descriptors in Drug Design: A Practical Guide. Waring, M. J. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
